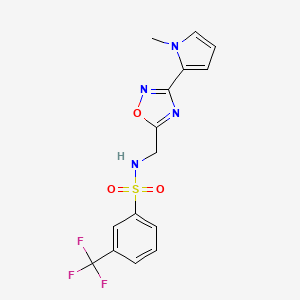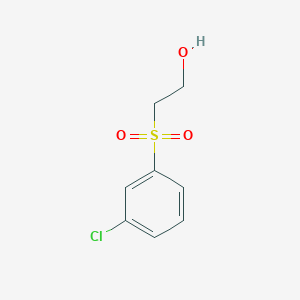
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is an interesting and unique organic molecule that has captured the attention of researchers across multiple fields Its complex structure combines several functional groups, including a pyrrole, oxadiazole, and benzenesulfonamide, each contributing distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step processes that require precision and control. The general synthetic route includes:
Preparation of 1-methyl-1H-pyrrole.
Synthesis of 1,2,4-oxadiazole through cyclization reactions.
Formation of benzenesulfonamide with a trifluoromethyl group.
These intermediates are then coupled through a series of reactions involving nucleophilic substitution and condensation, often in the presence of catalysts like palladium or other transition metals. Reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or acetonitrile.
Industrial Production Methods Industrial-scale production would involve optimized processes ensuring high yield and purity. This often includes the use of flow chemistry techniques, automated reaction systems, and rigorous purification protocols like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions This compound can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents such as halides or alkylating agents.
Common Reagents and Conditions Typical reagents include halogenating agents, oxidants, and reductants. Reaction conditions often involve precise temperature control, specific solvents, and sometimes catalysts to enhance reaction efficiency.
Major Products Formed Products from these reactions can vary but might include derivatives with altered functional groups, such as hydroxylated, halogenated, or alkylated versions of the original compound.
Wissenschaftliche Forschungsanwendungen
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has a broad spectrum of scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Acts as a ligand or inhibitor in biochemical assays, providing insights into molecular interactions and biological pathways.
Medicine: Potential therapeutic agent due to its unique structure, investigated for its efficacy in treating various conditions.
Industry: Utilized in the development of advanced materials, coatings, and as a precursor in the production of specialty chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues, while the trifluoromethyl group increases lipophilicity, enhancing membrane permeability. The pyrrole and oxadiazole rings contribute to the compound's electronic and steric properties, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
Pyrrole-oxadiazole hybrids without the trifluoromethyl group.
Benzenesulfonamide derivatives lacking the oxadiazole ring.
Trifluoromethyl-substituted aromatic compounds with different heterocyclic moieties.
Feel free to delve deeper into any section!
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3S/c1-22-7-3-6-12(22)14-20-13(25-21-14)9-19-26(23,24)11-5-2-4-10(8-11)15(16,17)18/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUHBMFWRWIMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)
![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)
![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)
![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)
![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)

